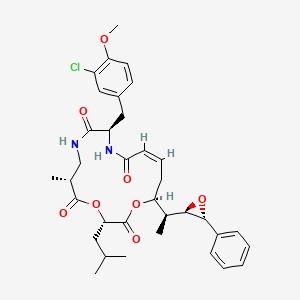

Cryptophycin 327

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cryptophycin 327 is a natural product found in Nostoc with data available.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Mechanism of Action

Cryptophycin 327 functions primarily by binding to tubulin, thereby stabilizing microtubules at low concentrations and promoting their depolymerization at higher concentrations. This dual action results in the disruption of mitotic spindle formation, which is crucial for cell division. Studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines, including those resistant to conventional chemotherapeutics such as paclitaxel and vincristine .

Comparative Potency

In comparative studies, this compound has shown significantly higher potency than established anticancer agents. For instance, it was found to be 35- to 40-fold more effective than cisplatin in certain tumor models . The compound's effectiveness against multidrug-resistant cancer cells makes it a valuable candidate for further investigation.

Synthesis and Structural Modifications

The synthesis of this compound involves complex organic chemistry techniques due to its intricate structure. Researchers have developed various synthetic routes to produce analogs with improved efficacy and reduced toxicity. The modular nature of cryptophycins allows for structure-activity relationship studies, enabling the design of derivatives that maintain or enhance biological activity while minimizing side effects .

Synthetic Approaches

Recent advancements in synthetic methodologies have focused on modifying key structural elements of this compound to optimize its pharmacological properties. For example, the introduction of specific substituents has been shown to enhance stability and bioavailability . These modifications are crucial for developing effective formulations for clinical use.

Case Studies and Clinical Applications

Preclinical Studies

Numerous preclinical studies have evaluated the efficacy of this compound in various cancer models. In vitro assays demonstrated its ability to induce apoptosis in human colon carcinoma cells and other tumor types . Animal studies further confirmed its antitumor activity, providing a strong basis for clinical exploration.

Clinical Trials

While earlier cryptophycin analogs like Cryptophycin-52 encountered challenges during clinical trials due to neurotoxicity, ongoing research aims to leverage the advantages of this compound through targeted delivery systems such as antibody-drug conjugates (ADCs). These approaches aim to enhance tumor selectivity and reduce systemic toxicity .

Eigenschaften

Molekularformel |

C35H43ClN2O8 |

|---|---|

Molekulargewicht |

655.2 g/mol |

IUPAC-Name |

(3S,6R,10R,13Z,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |

InChI |

InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9-/t21-,22+,26-,27+,29+,31-,32-/m1/s1 |

InChI-Schlüssel |

PSNOPSMXOBPNNV-GKPRUIBSSA-N |

Isomerische SMILES |

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C\C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)[C@@H]2[C@H](O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl |

Kanonische SMILES |

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl |

Synonyme |

cryptophycin 326 cryptophycin 327 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.